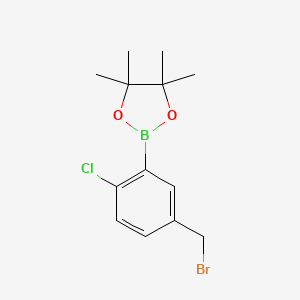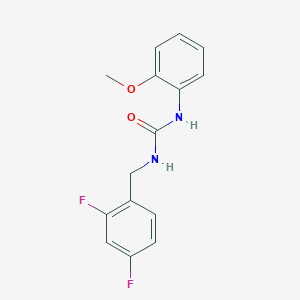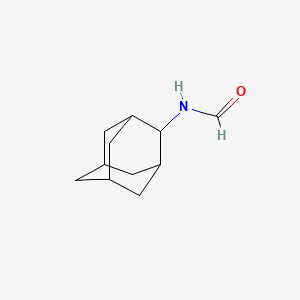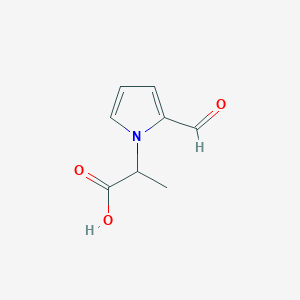
2-(5-(Bromomethyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(Bromometil)-2-clorofenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano es un compuesto organobórico que ha despertado un gran interés en el campo de la química orgánica. Este compuesto destaca especialmente por su utilidad en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, que se utilizan ampliamente para la formación de enlaces carbono-carbono. La presencia de grupos bromometil y clorofenil en su estructura lo convierte en un reactivo versátil en diversas aplicaciones sintéticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(5-(bromometil)-2-clorofenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano suele implicar la reacción del ácido 5-(bromometil)-2-clorofenilborónico con 4,4,5,5-tetrametil-1,3,2-dioxaborolano. Esta reacción se lleva a cabo a menudo en condiciones suaves utilizando un catalizador de paladio en presencia de una base como el carbonato de potasio. La reacción procede a través de un mecanismo de acoplamiento de Suzuki-Miyaura, que es conocido por su eficiencia y tolerancia a los grupos funcionales .
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede ampliarse optimizando las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto implica controlar cuidadosamente la temperatura, la elección del disolvente y el tiempo de reacción. El uso de reactores de flujo continuo puede mejorar aún más la eficiencia del proceso al proporcionar un mejor control sobre los parámetros de reacción y reducir el riesgo de reacciones secundarias .
Análisis De Reacciones Químicas
Tipos de reacciones
2-(5-(Bromometil)-2-clorofenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano se somete a varios tipos de reacciones químicas, entre ellas:
Reacciones de sustitución: El grupo bromometil puede participar en reacciones de sustitución nucleófila, dando lugar a la formación de diversos derivados sustituidos.
Reacciones de acoplamiento: Como se mencionó anteriormente, este compuesto es un reactivo clave en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, que se utilizan para formar enlaces carbono-carbono.
Oxidación y reducción: El compuesto también puede sufrir reacciones de oxidación y reducción, aunque estas son menos comunes en comparación con las reacciones de sustitución y acoplamiento.
Reactivos y condiciones comunes
Catalizadores de paladio: Se utilizan en las reacciones de acoplamiento de Suzuki-Miyaura.
Bases: Como el carbonato de potasio, que facilitan la desprotonación de los ácidos borónicos.
Productos principales
Los principales productos que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas que se utilicen. Por ejemplo, en las reacciones de acoplamiento de Suzuki-Miyaura, el producto principal es un compuesto biarílico, que se forma mediante el acoplamiento del ácido ariborónico con un haluro de arilo .
Aplicaciones Científicas De Investigación
2-(5-(Bromometil)-2-clorofenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis de moléculas orgánicas complejas, especialmente en la formación de compuestos biarílicos.
Biología: Se emplea en el desarrollo de moléculas biológicamente activas, incluidas posibles sustancias farmacéuticas.
Medicina: Se investiga su posible uso en el descubrimiento y desarrollo de fármacos, especialmente en la síntesis de compuestos con propiedades terapéuticas.
Industria: Se utiliza en la producción de materiales avanzados, incluidos los polímeros y los componentes electrónicos.
Mecanismo De Acción
El mecanismo de acción de 2-(5-(bromometil)-2-clorofenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano implica principalmente su papel como reactivo que contiene boro en las reacciones de acoplamiento de Suzuki-Miyaura. El compuesto facilita la formación de enlaces carbono-carbono a través de un proceso de transmetalación catalizado por paladio. Esto implica la transferencia de un grupo orgánico desde el boro al paladio, seguido de una eliminación reductora para formar el producto biarílico deseado .
Comparación Con Compuestos Similares
Compuestos similares
Ácido fenilborónico: Otro reactivo de uso común en las reacciones de acoplamiento de Suzuki-Miyaura.
2-Bromo-1-feniletan-1-ona: Comparte el grupo bromometil pero difiere en su estructura general y reactividad.
4,4,5,5-Tetrametil-2-(fenil)-1,3,2-dioxaborolano: Similar en estructura pero carece de los grupos bromometil y clorofenil.
Singularidad
Lo que diferencia a 2-(5-(bromometil)-2-clorofenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano de compuestos similares es su combinación única de grupos funcionales, que proporciona una mayor reactividad y versatilidad en aplicaciones sintéticas. La presencia de grupos tanto bromometil como clorofenil permite una gama más amplia de transformaciones químicas, convirtiéndolo en un reactivo valioso en la síntesis orgánica .
Propiedades
Fórmula molecular |
C13H17BBrClO2 |
|---|---|
Peso molecular |
331.44 g/mol |
Nombre IUPAC |
2-[5-(bromomethyl)-2-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BBrClO2/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-15)5-6-11(10)16/h5-7H,8H2,1-4H3 |
Clave InChI |
MMZFVPMZNYOHSP-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-benzyl-3-[(4-ethoxyphenyl)carbamoyl]propanoic Acid](/img/structure/B12496616.png)


![2-oxo-N-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B12496632.png)
![2-{benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12496633.png)
![7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride](/img/structure/B12496639.png)

![7-Tert-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12496650.png)
![N-(2-methoxyphenyl)-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine](/img/structure/B12496656.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12496668.png)

![Methyl 5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12496684.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12496691.png)
